molecular formula C8H7NO2 B13694115 2-Methylfuro[3,2-b]pyridine 4-oxide

2-Methylfuro[3,2-b]pyridine 4-oxide

Cat. No.: B13694115
M. Wt: 149.15 g/mol
InChI Key: CPSZOYQJBZGBGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuro[3,2-b]pyridine 4-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with furan in the presence of an oxidizing agent to form the desired product . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuro[3,2-b]pyridine 4-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 2-Methylfuro[3,2-b]pyridine 4-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2-Methylfuro[3,2-b]pyridine 4-oxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-methyl-4-oxidofuro[3,2-b]pyridin-4-ium

InChI

InChI=1S/C8H7NO2/c1-6-5-7-8(11-6)3-2-4-9(7)10/h2-5H,1H3

InChI Key

CPSZOYQJBZGBGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC=[N+]2[O-]

Origin of Product

United States

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